Man-8 N-Glycan
Description
Overview of N-Glycosylation Pathway in Eukaryotic Systems
The N-glycosylation process is a highly conserved and sequential pathway that takes place across two major cellular compartments: the endoplasmic reticulum (ER) and the Golgi apparatus. nih.gov The process begins on the ER membrane with the synthesis of a large, lipid-linked precursor oligosaccharide. wikipedia.orgnih.gov This precursor, with the structure Glc3Man9GlcNAc2, is assembled on a dolichol phosphate (B84403) lipid carrier. nih.govnih.gov
In a crucial step, this entire precursor glycan is transferred en bloc from the dolichol carrier to the amide nitrogen of specific asparagine (Asn) residues on newly synthesized polypeptide chains. nih.govnih.gov This transfer is catalyzed by the enzyme oligosaccharyltransferase (OST) and occurs on asparagine residues found within the consensus sequence Asn-X-Ser/Thr, where X can be any amino acid except proline. creative-proteomics.comnih.gov
Following its transfer to the protein, the N-glycan undergoes immediate processing. This "trimming" phase starts in the ER with the sequential removal of the three terminal glucose (Glc) residues by glucosidases I and II. nih.govacs.org Subsequently, specific mannosidases in the ER remove a single mannose residue, converting the Man9GlcNAc2 structure to Man8GlcNAc2. nih.govacs.org This processed glycoprotein (B1211001) is then transported from the ER to the Golgi apparatus for further modifications, which can lead to the formation of complex or hybrid N-glycans. nih.govresearchgate.net
Defining the Oligomannose N-Glycan Subclass
N-glycans are broadly categorized into three main types: oligomannose (or high-mannose), complex, and hybrid. nih.govresearchgate.net The oligomannose subclass is characterized by structures that consist exclusively of mannose (Man) residues attached to the common pentasaccharide core, Manα1-3(Manα1-6)Manβ1-4GlcNAcβ1–4GlcNAc. nih.govacs.org These are considered the most ancient class of N-glycans from an evolutionary perspective. acs.orgnih.gov
Oligomannose glycans, including Man-8 N-glycan, represent early intermediates in the N-glycosylation pathway. acs.orgnih.gov Their general structure is denoted as Man(n)GlcNAc2, where 'n' can range from 5 to 9 in mammalian systems. acs.orgscience.gov These structures are often termed "immature" N-glycans because they are the precursors that are further processed in the Golgi to form complex and hybrid types. acs.orgnih.gov The transition from an oligomannose structure begins with the trimming down to a key Man5GlcNAc2 intermediate, which then serves as the substrate for enzymes that add new sugars like N-acetylglucosamine (GlcNAc), galactose, and sialic acid to create the more elaborate complex glycans. nih.govnih.gov
Structural Isomerism of this compound
The term "this compound" does not refer to a single, unique molecule but rather to a group of structural isomers. These isomers all share the same composition (eight mannose residues and two N-acetylglucosamine residues) but differ in the specific mannose residue that has been removed from the Man9GlcNAc2 precursor. researchgate.net
The generation of these different isomers is a direct result of the action of specific mannosidase enzymes. acs.orgnih.gov The Man9GlcNAc2 structure has three distinct outer branches, often labeled A, B, and C (or D1, D2, and D3). The removal of the terminal α-1,2-linked mannose residue from one of these branches results in a specific Man-8 isomer. researchgate.net
According to established biosynthetic pathways, there are three primary isomers of Man8GlcNAc2. acs.orgchemrxiv.org
Isomer A (or 8E1): Formed by the removal of the terminal mannose from the D1 arm (branch A) by ER α-1,2-mannosidases. acs.orgresearchgate.net
Isomer B (or 8E2): Formed by the removal of the terminal mannose from the D2 arm (branch B) by ER α-1,2-mannosidases. acs.orgresearchgate.net
Isomer C (or 8G1): Formed via an alternative pathway where the enzyme endo-α-mannosidase acts on a monoglucosylated precursor (Glc1Man9GlcNAc2) to cleave an internal mannose residue. acs.orgchemrxiv.org
The relative abundance of these isomers can vary between different species and cell types. chemrxiv.org Following their formation, these Man-8 isomers are transported to the Golgi, where Golgi α-mannosidase I continues the trimming process, eventually leading to a single Man5GlcNAc2 isomer, which is the gateway to complex and hybrid glycan formation. acs.orgresearchgate.net
Table 1: this compound Isomers
| Isomer Name | Precursor Glycan | Enzyme | Description |
|---|---|---|---|
| Man8A (8E1) | Man9GlcNAc2 | ER α-1,2-mannosidase | Removal of the terminal α-1,2-linked mannose from the D1 (A) branch. acs.orgresearchgate.net |
| Man8B (8E2) | Man9GlcNAc2 | ER α-1,2-mannosidase | Removal of the terminal α-1,2-linked mannose from the D2 (B) branch. acs.orgresearchgate.net |
| Man8C (8G1) | Glc1Man9GlcNAc2 | Endo-α-mannosidase | Cleavage of an internal mannose residue from the monoglucosylated precursor. acs.orgchemrxiv.org |
Structure
2D Structure
Properties
Molecular Formula |
C64H108N2O51 |
|---|---|
Molecular Weight |
1721.5 g/mol |
IUPAC Name |
N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[6-[[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C64H108N2O51/c1-14(76)65-16(3-67)28(79)49(17(78)4-68)111-56-27(66-15(2)77)37(88)50(24(11-75)108-56)112-61-48(99)52(114-63-55(43(94)34(85)22(9-73)106-63)117-64-54(42(93)33(84)23(10-74)107-64)116-60-46(97)40(91)31(82)20(7-71)104-60)36(87)26(110-61)12-100-57-47(98)51(113-58-44(95)38(89)29(80)18(5-69)102-58)35(86)25(109-57)13-101-62-53(41(92)32(83)21(8-72)105-62)115-59-45(96)39(90)30(81)19(6-70)103-59/h3,16-64,68-75,78-99H,4-13H2,1-2H3,(H,65,76)(H,66,77) |
InChI Key |
HGSOQKCWGQFQOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Processing of Man 8 N Glycan
Initial N-Glycan Synthesis and En Bloc Transfer in the Endoplasmic Reticulum
The journey to Man-8 N-glycan begins with the highly conserved synthesis of a universal precursor glycan and its transfer to nascent polypeptide chains.
The biosynthesis of N-glycans is initiated on the membrane of the endoplasmic reticulum and involves a lipid carrier called dolichol, a long-chain polyisoprenoid. nih.govbbk.ac.uknih.gov The process starts on the cytoplasmic face of the ER membrane, where a dolichol phosphate (B84403) molecule acts as a scaffold. nih.govresearchgate.net The assembly begins with the transfer of N-acetylglucosamine (GlcNAc)-phosphate from UDP-GlcNAc to dolichol-phosphate (Dol-P), followed by the addition of a second GlcNAc residue and five mannose (Man) residues from their respective nucleotide sugar donors (UDP-GlcNAc and GDP-Man). nih.govoup.com This series of reactions, catalyzed by various asparagine-linked glycosylation (ALG) glycosyltransferases, results in the formation of a Man5GlcNAc2-PP-Dolichol intermediate. researchgate.netresearchgate.netresearchgate.net
This lipid-linked intermediate is then flipped across the ER membrane into the lumen. bbk.ac.uk Inside the ER lumen, the oligosaccharide chain is further elongated by the addition of four more mannose residues and three terminal glucose (Glc) residues. nih.gov These sugar donors, Dol-P-Man and Dol-P-Glc, are also synthesized on the cytoplasmic side and flipped into the lumen. nih.gov This intricate, highly ordered process culminates in the formation of the complete dolichol-linked oligosaccharide (LLO) precursor, Glc3Man9GlcNAc2-PP-Dolichol. researchgate.netresearchgate.netnih.govreactome.org
Once the Glc3Man9GlcNAc2 precursor is fully assembled on its dolichol carrier, it is transferred "en bloc" to specific asparagine (Asn) residues on newly synthesized polypeptide chains as they enter the ER lumen. oup.comnih.govnih.gov This crucial step is catalyzed by the oligosaccharyltransferase (OST) enzyme complex, a multi-subunit protein embedded in the ER membrane. nih.govnih.govnih.govmdpi.com
The OST complex recognizes and transfers the glycan to asparagine residues located within a specific amino acid consensus sequence known as a "sequon": Asn-X-Ser/Thr, where X can be any amino acid except proline. bbk.ac.uknih.govwikipedia.org This co-translational modification is a fundamental event in the biogenesis of most secretory and membrane-bound glycoproteins. mdpi.comresearchgate.net
ER-Resident Glycan Trimming Leading to this compound Formation
Following the transfer to the protein, the N-glycan undergoes a series of processing or "trimming" reactions catalyzed by ER-resident glycosidases. nih.gov This trimming is not only the next step in glycan maturation but also a key part of the glycoprotein (B1211001) quality control system. reactome.org
The processing of the newly attached Glc3Man9GlcNAc2 structure begins almost immediately with the removal of its three terminal glucose residues. reactome.org This is accomplished by the sequential action of two distinct enzymes: α-glucosidase I and α-glucosidase II. oup.comnih.gov
First, α-glucosidase I, a membrane-bound enzyme, specifically removes the outermost α1,2-linked glucose residue. oup.comnih.govnih.gov Subsequently, α-glucosidase II, a soluble enzyme in the ER lumen, removes the remaining two α1,3-linked glucose residues. oup.comnih.govnih.gov The removal of the second glucose residue by glucosidase II to produce a monoglucosylated glycan is a critical signal for the glycoprotein to interact with the lectin chaperones calnexin (B1179193) and calreticulin, which assist in its proper folding. nih.govnih.gov After dissociation, glucosidase II removes the final, innermost glucose residue, yielding the Man9GlcNAc2 structure and signaling that the protein can proceed along the secretory pathway if properly folded. bbk.ac.uknih.gov
After the glucose residues are removed, the Man9GlcNAc2 glycan becomes a substrate for ER-resident mannosidases. The first mannosidase to act in this pathway is ER α-mannosidase I (ERManI), also known as MAN1B1. nih.govnih.govnih.gov This enzyme specifically cleaves a single α-1,2-linked mannose residue from the central branch of the Man9GlcNAc2 structure. nih.govresearchgate.netuniprot.org
The action of ERManI is highly specific and results in the formation of a particular isomer of this compound, often referred to as Man8 isomer B. oup.comnih.gov This trimming step is considered a key event in the ER-associated degradation (ERAD) pathway, as the generation of this specific Man8 isomer can act as a signal, or timer, marking terminally misfolded proteins for degradation. nih.govcdghub.com
| Enzyme | Substrate | Product | Linkage Cleaved | Location |
| ER α-Mannosidase I (ERManI/MAN1B1) | Man9GlcNAc2-protein | Man8GlcNAc2-protein (Isomer B) | α-1,2-mannose | Endoplasmic Reticulum |
In addition to the primary processing pathway, cells possess an alternative or "bypass" route for glycan processing, which is catalyzed by endo-α-mannosidase. esrf.fr This pathway becomes particularly relevant when the action of α-glucosidases is inhibited or inefficient, leading to an accumulation of glucosylated N-glycans. researchgate.netnih.gov
Unlike the other processing glycosidases, which are exoglycosidases that cleave terminal sugars, endo-α-mannosidase is an endoglycosidase. It cleaves an internal α-1,2-mannosidic linkage within the glycan, releasing a Glcα1-3Man disaccharide (or larger glucosyl-mannose oligosaccharides). nih.govpnas.org When it acts on a Glc1Man9GlcNAc2 substrate, the endomannosidase pathway generates a distinct this compound isomer, known as isomer 8G1. chemrxiv.orgacs.orgnih.gov This provides an alternative mechanism for cells to process N-glycans and continue the maturation pathway even when the initial deglucosylation steps are compromised. esrf.frpnas.org
Golgi-Mediated Processing Beyond this compound
Following its formation in the endoplasmic reticulum (ER), the this compound is transported to the Golgi apparatus, where it undergoes further processing by a suite of resident enzymes. This stage is pivotal, marking the transition from high-mannose type glycans to more elaborate hybrid and complex structures.
Within the mammalian Golgi complex, a family of Class 1 α1,2-mannosidases, specifically Golgi α-mannosidase I isoforms (IA, IB, and IC), plays a critical role in the maturation of N-glycans. nih.govnih.gov These enzymes are responsible for trimming additional mannose residues from the this compound, a necessary step for the subsequent addition of other sugar moieties.
The different isoforms of Golgi α-mannosidase I exhibit both overlapping and distinct substrate specificities. researchgate.net For instance, both mannosidase IA and IB can process Man₉GlcNAc₂ to Man₆GlcNAc₂, though they produce different isomers of Man₈GlcNAc₂ along the way. nih.govoup.com Specifically, Golgi membranes rapidly convert Man₉GlcNAc₂ to Man₆GlcNAc₂ and more slowly to Man₅GlcNAc₂, with all three isomers of Man₈GlcNAc₂ appearing as intermediates. nih.govoup.com Among these, the Man8A isomer is predominant. nih.govoup.com Research on murine Golgi α-mannosidases IA and IB has shown that they preferentially act on the Man8B isomer, which is generated by the action of an ER-resident mannosidase. nih.govoup.com This preference suggests a coordinated enzymatic cascade between the ER and Golgi. nih.govoup.com Golgi α-mannosidase IC is also involved in trimming α-1,2-linked mannose residues from Man₉GlcNAc₂ to produce Man₈GlcNAc₂ and subsequently Man₆GlcNAc₂. hmdb.ca
The ultimate product of Golgi α-mannosidase I activity is Man₅GlcNAc₂, a critical substrate that marks the end of the high-mannose processing stage and the entry point for the synthesis of hybrid and complex N-glycans. nih.gov
The conversion of high-mannose N-glycans to hybrid and complex types is initiated by the enzyme N-acetylglucosaminyltransferase I (GnTI). nih.gov This enzyme transfers an N-acetylglucosamine (GlcNAc) residue to the Man₅GlcNAc₂ structure, forming GlcNAcMan₅GlcNAc₂. nih.govnih.gov This step is a crucial checkpoint; its absence leads to embryonic lethality in mammals, highlighting the essential role of complex N-glycans. frontiersin.org
Following the action of GnTI, another enzyme, Golgi α-mannosidase II (GMII), removes two additional mannose residues to create the GlcNAcMan₃GlcNAc₂ core. researchgate.netoup.comnih.govembopress.org This structure then serves as a scaffold for the addition of a diverse array of sugars by various glycosyltransferases, leading to the vast heterogeneity of complex N-glycans. researchgate.netplos.org These modifications can include the addition of more GlcNAc, galactose, fucose, and sialic acid residues. nih.gov The resulting complex N-glycans are critical for a wide range of biological processes, including cell-cell recognition and signaling. nih.gov
In some instances, the GlcNAcMan₅GlcNAc₂ intermediate can be acted upon by other glycosyltransferases to form hybrid N-glycans, which contain elements of both high-mannose and complex structures. nih.govresearchgate.net
Comparative Biosynthesis of this compound Across Eukaryotic Organisms
While the initial stages of N-glycan biosynthesis in the ER are highly conserved across eukaryotes, the subsequent processing in the Golgi can vary significantly between different kingdoms, leading to distinct glycan structures.
In mammalian cells, the processing of N-glycans from the Man-8 stage is a highly regulated and efficient process. The concerted action of ER and Golgi mannosidases ensures the timely conversion of high-mannose structures to the Man₅GlcNAc₂ intermediate, which is then available for the generation of complex N-glycans. nih.govnih.gov The fidelity of this system is crucial, as evidenced by the severe consequences of its disruption. For example, genetic inactivation of GnT-I, the enzyme that initiates complex and hybrid N-glycan formation, results in neurological abnormalities and developmental defects. nih.gov The complexity of the N-glycosylation pathway, with its numerous enzymes and substrates, gives rise to a significant degree of glycan microheterogeneity on glycoproteins. plos.org
Plant N-glycan processing shares the initial steps with mammals, including the formation of this compound. nih.gov However, the subsequent modifications in the Golgi apparatus diverge significantly. researchgate.net While plants also possess Golgi α-mannosidases that trim high-mannose glycans to Man₅GlcNAc₂, the resulting complex N-glycans have distinct features not found in mammals. frontiersin.orgnih.gov
A key difference is the addition of a β(1,2)-xylose residue to the core mannose and a core α(1,3)-fucose instead of the α(1,6)-fucose commonly found in mammalian complex N-glycans. frontiersin.orgnih.gov These plant-specific modifications are synthesized by β1,2-xylosyltransferase (XYLT) and core α1,3-fucosyltransferase (FUT), respectively. frontiersin.org Consequently, the dominant complex N-glycan structure in many plant glycoproteins is GnGnXF (GlcNAc₂XylFucMan₃GlcNAc₂). nih.gov These structural differences can render plant-derived glycoproteins immunogenic in humans. nih.govresearchgate.net
In the yeast Saccharomyces cerevisiae, glycoproteins are predominantly exported from the ER carrying Man₈GlcNAc₂ structures. nih.gov However, the subsequent processing in the Golgi differs markedly from that in mammals and plants. nih.gov Instead of being trimmed down, the this compound serves as a foundation for extensive mannosylation, a process known as hypermannosylation. nih.gov
This process is initiated by the α-1,6-mannosyltransferase, Och1p, which adds a single mannose residue. researchgate.netresearchgate.net Following this, other mannosyltransferases, such as those in the M-Pol I complex (Mnn9p and Van1p), add a long backbone of α-1,6-linked mannose residues, which are further decorated with α-1,2- and α-1,3-linked mannose side chains. nih.govnih.govresearchgate.net This results in large, mannan-type structures that can contain up to 200 mannose residues and form the outer layer of the yeast cell wall. nih.govnih.gov Disrupting key mannosyltransferases like MNN1 and OCH1 can eliminate this hypermannosylation, resulting in glycoproteins that retain the core Man₈GlcNAc₂ structure. nih.gov
Compound and Enzyme Information
Considerations in Non-Mammalian Host Cells for Glycoprotein Production
The production of recombinant glycoproteins for therapeutic use necessitates host systems capable of performing human-like post-translational modifications. While the initial stages of N-glycosylation in the endoplasmic reticulum (ER) are highly conserved across eukaryotes, including the formation of the this compound (Man8GlcNAc2) intermediate, the subsequent processing in the Golgi apparatus varies significantly between mammalian and non-mammalian host cells. creative-biolabs.com These differences are critical considerations when selecting a production platform, as non-human glycan structures can impact protein efficacy, stability, and immunogenicity.
The N-glycosylation pathway in all eukaryotes begins with the en bloc transfer of a precursor oligosaccharide, Glc3Man9GlcNAc2, to an asparagine residue on a nascent polypeptide within the ER. creative-biolabs.comnih.govnih.gov Subsequent trimming by glucosidases and ER α-mannosidase I results in the formation of Man8GlcNAc2, a key branching point in the pathway. nih.govresearchgate.netnih.gov In mammalian cells, this structure is further trimmed in the Golgi to Man5GlcNAc2, which serves as the precursor for the synthesis of complex, hybrid, and terminally sialylated N-glycans. nih.govnih.gov However, yeast, insect, and plant cells process Man8GlcNAc2 differently, leading to distinct, non-mammalian glycoforms.
Yeast Cells (Saccharomyces cerevisiae, Pichia pastoris)
In yeast species commonly used for protein production, the N-glycosylation pathway diverges from the mammalian pathway after the formation of Man8GlcNAc2 in the ER. researchgate.netnih.gov Once transported to the Golgi, instead of being trimmed, the Man8GlcNAc2 structure is elongated in a process known as hypermannosylation. nih.govresearchgate.netnih.gov This process is initiated by the enzyme α-1,6-mannosyltransferase (Och1p), which adds a mannose residue to the glycan. nih.govresearchgate.netfrontiersin.org This is followed by the action of other mannosyl- and phosphomannosyltransferases, which can extend the outer chains to contain a large number of mannose residues, sometimes up to 200. researchgate.netresearchgate.net The resulting high-mannose structures are immunogenic and lead to rapid clearance from human circulation. nih.govresearchgate.netnih.gov Therefore, wild-type yeast systems are generally unsuitable for producing therapeutic glycoproteins without significant glycoengineering to eliminate hypermannosylation and introduce mammalian processing enzymes. nih.govfrontiersin.org
Insect Cells (Spodoptera frugiperda, Trichoplusia ni)
Insect cells, frequently used with the baculovirus expression vector system (BEVS), also share the initial ER-based N-glycan processing steps with mammals, leading to the Man8GlcNAc2 intermediate. nih.govnih.gov However, the subsequent Golgi processing pathway differs substantially. nih.govproquest.com The N-glycans on proteins produced in insect cells are typically not processed into complex, sialylated structures. nih.govproquest.comacs.org Instead, they are predominantly modified to simpler paucimannosidic (e.g., Man3GlcNAc2) and oligomannose structures. nih.govproquest.comcreative-biolabs.com This is largely due to two key enzymatic differences:
Insufficient Glycosyltransferases : Insect cells lack or have insufficient levels of the glycosyltransferases required to build complex N-glycans. nih.govproquest.com
Presence of N-acetylglucosaminidase : Insect cells express a specific N-acetylglucosaminidase that removes the terminal N-acetylglucosamine (GlcNAc) residue from processed glycans, a key step in the formation of paucimannosidic structures. nih.govproquest.comcreative-biolabs.com
Furthermore, some insect cells can add a fucose residue via an α(1,3)-linkage to the core GlcNAc, a modification that is not present in humans and is known to be a potential allergenic epitope. nih.govnih.govproquest.com
Plant Cells (Nicotiana benthamiana, Arabidopsis thaliana)
Plant cells represent another alternative production platform, offering advantages in cost and safety. The initial N-glycan biosynthesis in the ER is conserved, with Man8GlcNAc2 being a common intermediate. nih.govmdpi.comfrontiersin.org In the Golgi, this precursor is trimmed to Man5GlcNAc2 and can be further processed to complex N-glycans, but these structures contain plant-specific modifications that are immunogenic in mammals. nih.gov The most notable differences are the addition of:
β(1,2)-linked xylose : Attached to the core β-mannose residue. nih.govmdpi.comfrontiersin.org
α(1,3)-linked fucose : Attached to the innermost GlcNAc residue of the core. nih.govmdpi.comfrontiersin.org
While plants can generate complex N-glycans, they typically lack the machinery to produce terminally sialylated structures, a critical feature for the in vivo half-life and function of many human glycoproteins. nih.govbiopharmaspec.com
Table 1: Comparative Processing of this compound in Different Host Systems
| Host System | Fate of Man8GlcNAc2 in the Golgi | Key Diverging Enzymes | Predominant Final Glycan Structures |
|---|---|---|---|
| Mammalian | Trimmed to Man5GlcNAc2 and built into larger structures. nih.govnih.gov | Golgi α-mannosidase II, various glycosyltransferases (GnTI, GnTII, GalT, ST). nih.gov | Complex, hybrid, oligomannose (often terminally sialylated). nih.govproquest.com |
| Yeast | Elongated into large mannose polymers (hypermannosylation). researchgate.netresearchgate.net | α-1,6-mannosyltransferase (Och1p), other mannosyltransferases. nih.govresearchgate.netfrontiersin.org | Hypermannosylated N-glycans. nih.govresearchgate.net |
| Insect | Trimmed to paucimannosidic or remains as oligomannose structures. nih.govproquest.com | N-acetylglucosaminidase, core α(1,3)-fucosyltransferase. nih.govnih.govproquest.comcreative-biolabs.com | Paucimannosidic, oligomannose. nih.govcreative-biolabs.com |
| Plant | Trimmed and modified with plant-specific sugars. nih.govfrontiersin.org | β(1,2)-xylosyltransferase, core α(1,3)-fucosyltransferase. nih.govmdpi.comfrontiersin.org | Complex with xylose and core α(1,3)-fucose, paucimannosidic. nih.govmdpi.com |
Table 2: Key Enzymatic Differences in N-Glycan Maturation Post-Man-8 Stage
| Host System | Enzyme | Function | Consequence for Glycoprotein Production |
|---|---|---|---|
| Yeast | α-1,6-mannosyltransferase (Och1p) | Initiates the addition of a mannose polymer to the N-glycan core. nih.govresearchgate.netfrontiersin.org | Produces highly immunogenic, hypermannosylated glycoproteins. researchgate.netnih.gov |
| Insect | N-acetylglucosaminidase | Removes terminal GlcNAc residues from processed N-glycans. nih.govproquest.comcreative-biolabs.com | Leads to the formation of truncated, paucimannosidic structures. nih.govproquest.com |
| Insect | Core α(1,3)-fucosyltransferase | Adds fucose to the core GlcNAc via an α(1,3) linkage. nih.govproquest.com | Creates a non-human, potentially allergenic epitope. nih.govproquest.com |
| Plant | β(1,2)-xylosyltransferase | Adds xylose to the core β-mannose of the N-glycan. nih.govmdpi.com | Creates a non-human, immunogenic epitope. nih.gov |
| Plant | Core α(1,3)-fucosyltransferase | Adds fucose to the core GlcNAc via an α(1,3) linkage. nih.govmdpi.com | Creates a non-human, immunogenic epitope. nih.gov |
Man 8 N Glycan in Protein Quality Control and Trafficking
Endoplasmic Reticulum Glycoprotein (B1211001) Folding and Quality Control (ERQC)
N-Glycan Contribution to Protein Conformation and Solubility
N-linked glycans are not passive decorations; they actively influence the folding process of the polypeptide chain to which they are attached. The presence of these bulky, hydrophilic oligosaccharide chains can have several beneficial effects on protein maturation.
Enhanced Solubility: N-glycans help maintain the solubility of folding intermediates, preventing them from forming aggregates which can be toxic to the cell. youtube.com This is particularly crucial in the crowded environment of the ER lumen. nih.gov
Steric Influence: By their sheer size, N-glycans can sterically hinder regions of the polypeptide, preventing improper interactions and promoting the correct folding pathway. nih.gov The location of the glycan along the polypeptide chain is an important determinant for proper folding. nih.gov
Interaction with Lectin Chaperones (Calnexin and Calreticulin Cycle)
A primary mechanism by which N-glycans facilitate folding is through the Calnexin (B1179193) (CNX) and Calreticulin (CRT) cycle. nih.gov CNX, a transmembrane protein, and its soluble homolog CRT are ER-resident lectin chaperones that specifically recognize monoglucosylated high-mannose N-glycans (Glc₁Man₉GlcNAc₂). nih.govnih.govnih.gov
The process begins after the en bloc transfer of the Glc₃Man₉GlcNAc₂ precursor to a nascent polypeptide. youtube.com Two terminal glucose residues are rapidly removed by glucosidases I and II. nih.govnih.gov The resulting monoglucosylated glycoprotein is then recognized and bound by CNX or CRT. nih.govresearchgate.net This binding serves two main purposes: it prevents the aggregation of folding intermediates and retains the glycoprotein within the ER for maturation. nih.govnih.gov
Associated with the CNX/CRT complex is the thiol oxidoreductase ERp57, which facilitates the formation and isomerization of disulfide bonds within the glycoprotein substrate. nih.govresearchgate.net After a period of binding, the remaining glucose residue is cleaved by glucosidase II, releasing the glycoprotein from the chaperone. nih.govnih.gov
If the glycoprotein has achieved its native conformation, it can exit the ER. However, if it remains incompletely folded, it is recognized by a folding sensor enzyme, UDP-glucose:glycoprotein glucosyltransferase (UGGT). researchgate.net UGGT adds a glucose residue back to the N-glycan, allowing the glycoprotein to re-enter the CNX/CRT cycle for another attempt at folding. nih.govnih.govresearchgate.net This cycle of binding and release continues until the protein is properly folded or, if folding fails repeatedly, it is targeted for degradation. nih.govnih.gov
Role of Man-8 N-Glycan in ER-Associated Degradation (ERAD) Pathway
When a glycoprotein cannot achieve its native state after multiple rounds in the CNX/CRT cycle, it is deemed terminally misfolded and must be eliminated. The "mannose timer" hypothesis posits that the slow trimming of mannose residues from the N-glycan acts as a signal to terminate futile folding attempts and divert the protein to the ERAD pathway. rupress.org
This compound as a Degradation Signal
The crucial step in marking a glycoprotein for degradation is the generation of the Man₈GlcNAc₂ isomer B (M8B). nih.gov This structure is produced by the action of ER α1,2-mannosidase I (ERManI), which specifically cleaves the terminal α1,2-linked mannose residue from the middle (B) branch of the Man₉GlcNAc₂ glycan. nih.govnih.govnih.govnih.gov
Inhibition of this mannose trimming step has been shown to stabilize misfolded glycoproteins in the ER, confirming that the M8B structure acts as a degradation signal for ERAD. oup.com The generation of Man₈GlcNAc₂ is a key event that allows the misfolded protein to be recognized by downstream components of the ERAD machinery. rupress.orgfrontiersin.orgnih.gov While initially thought to be the primary signal, it is now understood that Man₈GlcNAc₂ is often an intermediate, with further mannose trimming leading to even more potent degradation signals. rupress.orgfrontiersin.org
Cooperativity of ERManI with ER Degradation-Enhancing α-Mannosidase-Like Proteins (EDEM1-3)
Following the initial trimming by ERManI, a family of proteins known as ER Degradation-Enhancing α-Mannosidase-like proteins (EDEMs) plays a central role in processing the N-glycan and targeting the substrate for degradation. frontiersin.orgmdpi.com Mammals have three homologs: EDEM1, EDEM2, and EDEM3. nih.gov These proteins, which have mannosidase-like domains, are thought to act as lectins that extract terminally misfolded glycoproteins from the CNX/CRT cycle. oup.commdpi.com
There is evidence of a sequential and cooperative action among these enzymes. A proposed model suggests that EDEM2 is primarily responsible for the initial trimming of Man₉GlcNAc₂ to Man₈GlcNAc₂. nih.govmdpi.com Subsequently, EDEM1 and EDEM3 perform further demannosylation, processing the glycan to Man₇GlcNAc₂ and smaller structures. nih.govmdpi.com This extensive mannose trimming serves two purposes:
It creates N-glycans that are no longer substrates for UGGT, thus preventing the misfolded protein from re-entering the CNX/CRT cycle. nih.gov
It exposes a terminal α1,6-linked mannose residue, which is a critical recognition motif for downstream ERAD lectins. nih.govportlandpress.com
The precise enzymatic activity of all EDEMs has been a subject of debate, with some studies suggesting that their lectin-like substrate recognition may be more critical than their catalytic activity for accelerating ERAD in certain contexts. oup.comnih.govnih.gov
| Enzyme/Protein | Primary Role in ERQC/ERAD | Key Substrate/Product | Function |
|---|---|---|---|
| ERManI | ERAD Signal Generation | Man₉GlcNAc₂ → Man₈GlcNAc₂ (Isomer B) | Initiates the mannose timer, creating the initial degradation signal for terminally misfolded glycoproteins. nih.govnih.gov |
| EDEM1 | ERAD Targeting | Man₈GlcNAc₂ → Man₇GlcNAc₂ | Extracts misfolded proteins from the CNX/CRT cycle and accelerates their demannosylation and degradation. nih.govmdpi.com |
| EDEM2 | ERAD Signal Generation | Man₉GlcNAc₂ → Man₈GlcNAc₂ | Proposed to perform the main conversion of Man-9 to Man-8 on ERAD substrates in mammalian cells. nih.govmdpi.com |
| EDEM3 | ERAD Signal Processing | Man₈GlcNAc₂ → Man₇GlcNAc₂ and smaller glycans | Possesses robust α1,2-mannosidase activity that further trims N-glycans, creating potent degradation signals. nih.govmdpi.com |
Recognition by ERAD Lectins (e.g., Yos9/OS-9)
The trimmed mannose structures generated by ERManI and the EDEMs serve as ligands for specific ERAD lectins that link the misfolded glycoprotein to the retrotranslocation and degradation machinery. nih.gov In yeast, the key lectin is Yos9, while in mammals, the functional homologs are OS-9 and XTP3-B. nih.govfrontiersin.orgnih.gov
These lectins contain a mannose 6-phosphate receptor homology (MRH) domain, which is responsible for glycan recognition. nih.govcell.com Studies have shown that Yos9/OS-9 specifically recognizes N-glycans that have been trimmed, particularly those featuring an exposed terminal α1,6-linked mannose residue. portlandpress.comnih.govresearchgate.net Yos9 has been shown to associate with misfolded glycoproteins carrying Man₈GlcNAc₂ or Man₅GlcNAc₂ structures, but not with unprocessed glycans. nih.govcell.com Similarly, human OS-9 binds to N-glycans that lack the terminal mannose from the C branch, a structure generated by the action of EDEMs. nih.govnih.gov
The binding of Yos9/OS-9 to both the glycan signal and likely a misfolded portion of the polypeptide itself delivers the substrate to a large ER membrane complex containing the HRD1 ubiquitin ligase, which facilitates the ubiquitination and subsequent retrotranslocation of the protein to the cytosol for degradation by the proteasome. nih.govuniprot.org
| ERAD Lectin | Organism | Recognized N-Glycan Signal | Function |
|---|---|---|---|
| Yos9 | Yeast (S. cerevisiae) | Man₈GlcNAc₂ (Isomer B), Man₇GlcNAc₂, and other structures with a terminal α1,6-linked mannose. frontiersin.orgnih.govcell.com | Binds to trimmed N-glycans on misfolded proteins and targets them to the Hrd1p ubiquitin ligase complex for degradation. nih.gov |
| OS-9 | Mammals | N-glycans lacking the terminal mannose from the C branch (exposing an α1,6-linked mannose). nih.govnih.gov | Component of the HRD1-SEL1L ubiquitin-ligase complex; recognizes and transfers terminally misfolded glycoproteins for ERAD. nih.govuniprot.org |
| XTP3-B | Mammals | Similar to OS-9, recognizes trimmed high-mannose structures. nih.govnih.gov | Forms a complex with OS-9 and the HRD1-SEL1L machinery to mediate glycoprotein ERAD. nih.gov |
Mannose Trimming as a Determinant for ERAD Entry
The endoplasmic reticulum is equipped with a stringent quality control system to ensure that only correctly folded proteins are transported to the Golgi apparatus. Misfolded glycoproteins are retained in the ER and are ultimately targeted for degradation through the ERAD pathway. The trimming of mannose residues from the N-glycan of a glycoprotein serves as a crucial signal in this process, often referred to as the "mannose timer."
The conversion of Man-9-GlcNAc2 to Man-8-GlcNAc2 is an early and critical step in marking a misfolded protein for degradation. This reaction is catalyzed by ER-resident α-1,2-mannosidases, such as ER Mannosidase I (ERManI). While the initial removal of a single mannose residue to generate a Man-8 isomer is significant, further trimming to Man-7, Man-6, or Man-5 N-glycans is often required to create a potent degradation signal. The overexpression of ERManI has been shown to accelerate the degradation of ERAD substrates, highlighting its importance in this pathway.
The "mannose timer" hypothesis suggests that the slow rate of mannose trimming provides a window of opportunity for glycoproteins to achieve their correct conformation. However, if a protein remains unfolded for an extended period, the progressive removal of mannose residues commits it to the ERAD pathway. A key determinant for ERAD entry is the exposure of a terminal α1,6-linked mannose residue on the N-glycan. This exposed mannose is then recognized by specific lectins, such as Yos9p in yeast and its mammalian homologs OS-9 and XTP3-B. This recognition event targets the misfolded glycoprotein to the retrotranslocation machinery for its export to the cytoplasm and subsequent degradation by the proteasome.
| Enzyme/Lectin | Function in ERAD | Substrate/Recognition Motif |
| ER Mannosidase I (ERManI) | Catalyzes the initial trimming of Man-9 to this compound. | Terminal α1,2-linked mannose on the B-branch of Man-9-GlcNAc2. |
| EDEMs (ER degradation-enhancing α-mannosidase-like proteins) | Mediate further mannose trimming to expose the degradation signal. | Man-8-GlcNAc2 and other high-mannose structures. |
| OS-9 / XTP3-B (mammals), Yos9p (yeast) | ERAD lectins that recognize the trimmed N-glycan and target the glycoprotein for degradation. | N-glycans with an exposed terminal α1,6-linked mannose residue. |
Cellular Trafficking of this compound-Containing Glycoproteins
For correctly folded glycoproteins, the this compound plays a significant role in their transport from the ER to and through the Golgi apparatus, as well as in their sorting to their final destinations.
The export of properly folded glycoproteins from the ER is a selective process mediated by cargo receptors that recognize specific signals on the cargo proteins, including their N-glycans. The LMAN1 (lectin, mannose-binding 1, also known as ERGIC-53) and MCFD2 (multiple coagulation factor deficiency protein 2) form a cargo receptor complex that plays a crucial role in the transport of glycoproteins bearing high-mannose N-glycans, including Man-8 and Man-9, from the ER to the Golgi.
The carbohydrate recognition domain (CRD) of LMAN1 directly binds to the mannose residues of the N-glycans. This interaction is calcium-dependent and is thought to be regulated by the differing calcium concentrations between the ER and the ER-Golgi intermediate compartment (ERGIC), facilitating the binding of cargo in the ER and its release in the ERGIC. While the interaction with the N-glycan is important, some studies suggest that MCFD2 may be the primary determinant for cargo binding, with LMAN1 acting as a transmembrane scaffold and carrier for the complex.
Once in the Golgi apparatus, the fate of a glycoprotein is further determined by the processing of its N-glycans. The Golgi is organized into a series of cisternae (cis, medial, and trans), each containing a distinct set of glycosidases and glycosyltransferases that act sequentially to modify N-glycans. This enzymatic assembly line creates a glycan-based sorting mechanism.
Glycoproteins arriving at the cis-Golgi with high-mannose structures like this compound are substrates for Golgi-resident α-mannosidases. These enzymes can trim the Man-8 structure down to a Man-5 intermediate. This Man-5 glycan is a critical branch point; it can either remain as a high-mannose glycan or be further modified by the addition of other sugars to form complex or hybrid N-glycans. The specific structure of the N-glycan determines which enzymes can act upon it, thereby directing the glycoprotein through different processing pathways and influencing its subsequent sorting and trafficking to various cellular locations, including the plasma membrane, lysosomes, or secretion from the cell. The retention of a high-mannose structure can also be a signal for the retrieval of ER-resident proteins that have escaped to the Golgi.
A specialized sorting pathway for soluble lysosomal enzymes relies on the formation of a mannose-6-phosphate (M6P) tag on their N-glycans. High-mannose N-glycans, including Man-8, serve as the essential precursors for this modification, which occurs in the cis-Golgi.
The creation of the M6P tag is a two-step enzymatic process:
N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase) : This enzyme recognizes a specific protein determinant on the surface of the lysosomal hydrolase and catalyzes the transfer of GlcNAc-1-phosphate to one or more mannose residues on the high-mannose N-glycan.
N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (Uncovering Enzyme) : This enzyme then removes the GlcNAc residue, exposing the M6P tag.
The newly formed M6P tag is then recognized by M6P receptors in the trans-Golgi network, which mediate the packaging of the lysosomal enzymes into clathrin-coated vesicles for transport to the endosomes and ultimately to the lysosomes. The this compound is a suitable substrate for this pathway, allowing for its conversion into a signal that ensures the correct delivery of hydrolytic enzymes to the lysosome.
| Enzyme | Location | Function in M6P Pathway | Substrate | Product |
| GlcNAc-1-phosphotransferase | cis-Golgi | Adds GlcNAc-1-phosphate to mannose residues. | High-mannose N-glycans (including Man-8) on lysosomal enzymes. | GlcNAc-P-Man-N-glycan. |
| Uncovering Enzyme | cis-Golgi / medial-Golgi | Removes the GlcNAc residue to expose the M6P tag. | GlcNAc-P-Man-N-glycan. | Mannose-6-phosphate (M6P)-N-glycan. |
Functional Implications of Man 8 N Glycan in Biological Processes
Man-8 N-Glycan in Host-Virus Interactions
The presence and structure of Man-8 N-glycans on viral glycoproteins are crucial determinants of viral lifecycle and interaction with the host.
Many enveloped viruses have their surface proteins, such as the spike proteins of coronaviruses or the envelope glycoproteins of HIV, heavily decorated with N-linked glycans. frontiersin.orgnews-medical.netresearchgate.net This dense layer of carbohydrates, often referred to as a "glycan shield," serves multiple purposes for the virus. news-medical.netnih.gov A significant component of this shield can be high-mannose glycans, including Man-8. nih.govwikipedia.org
The formation of this glycan shield is a consequence of the virus utilizing the host cell's glycosylation machinery during replication. nih.govmit.edufrontiersin.org The density of glycosylation sites on some viral proteins, like HIV's gp120, is so high that it sterically hinders the normal processing of glycans by host enzymes in the endoplasmic reticulum and Golgi apparatus. nih.govwikipedia.org This results in the accumulation of immature high-mannose structures, such as Man-8 and Man-9, which are less common on mature host glycoproteins. nih.govwikipedia.org This shield can mask underlying protein epitopes, helping the virus to evade the host's antibody response. nih.govnih.gov
Research on various viruses, including SARS-CoV-2, has highlighted the importance of the glycan shield's composition and topology in viral function. news-medical.netbiorxiv.org The presence of oligomannose-type N-linked glycans, like Man-8, contributes to the density and protective nature of this shield. news-medical.net
Man-8 and other high-mannose glycans on viral glycoproteins can directly participate in the process of viral entry into host cells. frontiersin.orgoup.com These glycans can be recognized by specific glycan-binding proteins, or lectins, on the surface of host cells. mit.eduoup.com For instance, some viruses utilize high-mannose glycans to bind to C-type lectins on dendritic cells, which can facilitate viral entry. frontiersin.orgnih.gov
The process of N-linked glycosylation, which produces structures like Man-8, is also integral to the correct folding and trafficking of viral glycoproteins. frontiersin.orgnih.gov The initial attachment of a larger glycan precursor (Glc3Man9GlcNAc2) and its subsequent trimming to forms like Man-8 are critical steps in the glycoprotein (B1211001) quality control cycle within the host's endoplasmic reticulum. nih.govnih.gov This ensures that only properly folded and assembled viral proteins are transported to the viral envelope. frontiersin.orgresearchgate.net For example, in HIV-1, the proper processing of high-mannose glycans on the gp160 precursor is essential for its cleavage into the functional gp120 and gp41 subunits and their subsequent transport. frontiersin.orgnih.gov
Furthermore, the glycosylation status of viral proteins can influence their interaction with host receptors, thereby affecting viral tropism—the range of host cells a virus can infect. frontiersin.orgnih.gov
The Man-8 N-glycans on viral surfaces can significantly influence the host's innate immune response. nih.govpnas.org The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), which are molecules characteristic of pathogens but not the host. nih.gov High-mannose glycans, being relatively rare on the surface of mature host cells, can act as PAMPs. pnas.org
However, viruses can exploit this recognition to their advantage. While C-type lectins on antigen-presenting cells like dendritic cells and macrophages can recognize high-mannose glycans and initiate an immune response, this interaction can also be subverted by some viruses to facilitate their uptake and infection of these very immune cells. frontiersin.orgnih.govnih.gov
Conversely, the host can utilize this recognition for defense. For example, mannan-binding lectin (MBL), a component of the innate immune system, can recognize high-mannose structures on pathogens, including viruses, and activate the complement system, leading to viral clearance. pnas.org Studies on influenza virus have shown that the induction of high-mannose glycans on host cells during infection can be a key factor in the severity of the host response, partly through interactions with MBL. pnas.org
A key feature of many viral glycoproteins is the clustering of N-linked glycosylation sites. nih.govnih.gov This high density of glycans leads to a phenomenon known as oligomannosylation, where the steric hindrance between adjacent glycans prevents the complete processing of high-mannose precursors to complex-type glycans by host cell enzymes. nih.govresearchgate.net This results in a surface dominated by oligomannose structures, including Man-8 and Man-9 glycans. nih.govnih.govresearchgate.net
This clustering and the resulting oligomannose-rich surface are not typically found on host glycoproteins, creating a unique molecular signature for the virus. nih.gov This has significant implications for immunity, as these clusters can form novel epitopes that can be targeted by specific antibodies. nih.gov The anti-HIV antibody 2G12, for example, recognizes a specific cluster of high-mannose glycans on the gp120 protein. nih.gov The architectural features of these oligomannose glycans, influenced by their dynamic nature and branching complexity, are crucial for their roles in both immune evasion and viral infectivity. nih.gov
This compound in Innate and Adaptive Immunity
The role of Man-8 extends beyond the context of viral infections and is integral to the broader functioning of the immune system.
The immune system utilizes a variety of glycan-binding proteins (GBPs), or lectins, to distinguish between self and non-self. mdpi.com High-mannose glycans, including Man-8, serve as important targets for these recognition molecules. nih.govnih.gov
C-type lectins, a major class of GBPs, are expressed on the surface of various immune cells and play a critical role in pathogen recognition. mdpi.com For example, Dectin-2, a C-type lectin, has been shown to bind to high-mannose-type N-glycans, particularly Man-9 and certain isomers of Man-8. nih.gov This interaction is crucial for initiating an immune response against pathogens expressing these glycans. nih.gov Similarly, the lectin ArtinM demonstrates a high specificity for the trimannoside core present in N-glycans and can recognize these structures on the surface of certain leukemia cells. nih.gov
This glycan-mediated recognition is a fundamental principle of innate immunity, allowing the host to identify a wide range of pathogens, including bacteria, fungi, and viruses, based on the common carbohydrate structures they display. mdpi.comnih.gov The interaction between host lectins and pathogen glycans can trigger various downstream events, including phagocytosis, the release of inflammatory mediators, and the activation of adaptive immunity. mdpi.com
Table 1: Research Findings on this compound Interactions
| Interacting Molecule | Cell/Virus Context | Functional Outcome of Interaction |
| Dectin-2 | Immune Cells | Binds to specific isomers of Man-8, contributing to pathogen recognition. nih.gov |
| Mannan-Binding Lectin (MBL) | Influenza Virus-infected cells | Recognizes high-mannose glycans, potentially leading to complement activation and influencing disease severity. pnas.org |
| 2G12 Antibody | HIV | Recognizes a cluster of high-mannose glycans, including Man-8, on the gp120 glycoprotein, leading to viral neutralization. nih.gov |
| ArtinM | Leukemia Cells | Binds to high-mannose N-glycans on the cell surface, potentially inducing cell death. nih.gov |
| C-type lectins | Dendritic Cells | Recognition of high-mannose glycans on viral surfaces can facilitate viral entry. frontiersin.orgnih.gov |
Regulation of Immune Cell Trafficking and Activation
N-linked glycosylation is a critical post-translational modification that profoundly influences the functions of the immune system, including the trafficking and activation of immune cells. longdom.org Cell surface glycans are essential for the complex sequence of events that govern leukocyte recruitment from the bloodstream into tissues, a process involving cell capture, rolling, and firm adhesion to the endothelial surface. nih.govcncb.ac.cn While specific roles are often attributed to sialylated and fucosylated structures like sialyl Lewis x in mediating selectin-dependent interactions, high-mannose glycans also contribute to this regulatory network. nih.govmdpi.com
The N-glycosylated integrin Mac-1 (CD11b/CD18), expressed on the surface of neutrophils, is involved in regulating neutrophil trafficking and interactions with other immune cells. frontiersin.orgnih.gov In states of chronic inflammation, the glycan epitopes on Mac-1 show an increase in high-mannose content, which can modulate its adhesive properties. frontiersin.orgnih.gov Furthermore, glycosylation influences the recruitment and activation of various immune cells, including neutrophils, macrophages, and lymphocytes, by affecting their adhesion, migration, and response to inflammatory signals. longdom.org
T-cell biology is also heavily regulated by N-glycans, from development to activation. nih.gov An accumulation of high-mannose N-glycans on T cells is generally considered detrimental, as it can impair thymocyte maturation and has been linked to the pathogenesis of autoimmune diseases. nih.gov This is partly due to excessive activation of mannose-specific lectin receptors on innate immune cells. nih.gov The activation of both CD4+ and CD8+ T lymphocytes leads to a significant remodeling of N-glycan structures on their surface. aai.org While resting T cells predominantly display complex N-glycans with terminal sialic acid, activated T cells show a marked increase in glycans with terminal Galα1-3Gal sequences, demonstrating a dynamic shift in glyco-phenotype upon activation. aai.org This remodeling has implications for how activated T cells are recognized by other immune cells expressing glycan-binding proteins. aai.org
The table below summarizes the key findings regarding the role of high-mannose glycans in immune cell regulation.
| Immune Process | Cell Type | Role of High-Mannose Glycans | Research Finding |
| Cell Trafficking | Neutrophils | Modulation of Adhesion | Increased high-mannose content on the Mac-1 integrin is observed in chronic inflammation, affecting cell trafficking. frontiersin.orgnih.gov |
| Cell Activation | T Cells | Regulation of Activation Threshold | Elevated high-mannose N-glycans can lead to excessive immune cell activation through mannose-specific lectin receptors. nih.gov |
| Cell Development | Thymocytes | Maturation | Accumulation of high-mannose N-glycans can impair thymocyte maturation and has been linked to autoimmunity. nih.gov |
Influence on Inflammatory Responses
N-linked glycosylation is a key modulator of inflammatory processes. longdom.org Chronic inflammation, a hallmark of many long-term diseases, is characterized by significant changes in the N-glycome of immune cells and secreted proteins. nih.gov These alterations can, in turn, contribute to disease pathogenesis by modulating pathogen recognition and fine-tuning the inflammatory response. frontiersin.orgnih.gov An increased abundance of high-mannose structures is one such change observed in chronic inflammatory conditions. frontiersin.org For instance, in inflammatory bowel disease, neutrophils exhibit an increase in high-mannose content on surface glycoproteins. frontiersin.orgnih.gov
The transition from a homeostatic to an inflammatory state in the endothelium is often marked by a decrease in N-glycan complexity and an increased expression of high-mannose and hybrid structures. nih.gov This shift affects the adhesive interactions between leukocytes and the endothelium. nih.gov Paucimannose (B12396251) glycans, which are truncated high-mannose structures, have shown a positive correlation with pro-inflammatory factors such as IL-1β and complement components C3a and C5a. researchgate.net
Furthermore, glycosylation directly affects the function of cytokines, which are central regulators of inflammation. longdom.org Many cytokines are glycoproteins, and their biological activity can be modified by their glycan composition. longdom.org Altered glycosylation patterns on molecules like Tumor Necrosis Factor (TNF)-alpha can influence their receptor binding and subsequent signaling, thereby affecting the intensity and duration of an inflammatory response. longdom.org Elevated levels of mannosylated glycans have been implicated in inducing inflammatory autoimmune-type responses, such as in systemic lupus erythematosus. researchgate.net
The table below details research findings on the influence of high-mannose glycans on inflammation.
| Inflammatory Component | Observation | Implication |
| Neutrophil Glycoproteins | Increased high-mannose content in chronic inflammation. frontiersin.orgnih.gov | Altered neutrophil trafficking and function at inflammatory sites. frontiersin.orgnih.gov |
| Endothelial Cells | Increased expression of high-mannose structures during inflammation. nih.gov | Modulates leukocyte-endothelial adhesion and trafficking. nih.gov |
| Pro-inflammatory Factors | Positive correlation between paucimannose glycans and factors like IL-1β, C3a, and C5a. researchgate.net | Suggests a role for mannose-containing glycans in amplifying inflammatory signals. |
| Autoimmunity | Association between higher abundance of mannosylated glycans and SLE. researchgate.net | Implicates mannosylated structures in the pathogenesis of autoimmune responses. researchgate.net |
Glycoepitope Presentation and Antibody Interactions
The this compound, like other oligosaccharides, can serve as a glycoepitope—a carbohydrate determinant recognized by glycan-binding proteins (GBPs), including lectins and antibodies. mdpi.com These interactions are central to many immunological processes. mdpi.com The N-glycan attached to the Fc region of Immunoglobulin G (IgG) at the conserved Asn297 site is crucial for its effector functions. youtube.comnih.gov The composition of this glycan, which can include high-mannose forms like Man-8, significantly modulates how the antibody interacts with Fc receptors (FcγRs) on immune cells. nih.govresearchgate.net
While complex-type glycans are most common on IgG, the presence of high-mannose structures (Man5 to Man9) has distinct effects. tandfonline.com Several studies have shown that IgG antibodies with a higher content of mannose glycans exhibit increased binding affinity for the activating receptor FcγRIIIa. nih.govresearchgate.nettandfonline.com This enhanced affinity can lead to stronger antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govtandfonline.com The effect is partly attributed to the fact that high-mannose glycans lack a core fucose residue, and the absence of fucose is known to dramatically increase FcγRIIIa binding. tandfonline.com
Conversely, high-mannose glycans on IgG have been reported to reduce binding to FcγRII and to have a substantial negative impact on the binding of the complement component C1q. tandfonline.com This deficiency in C1q binding leads to a reduction in complement-dependent cytotoxicity (CDC) activity. nih.govtandfonline.com Molecular dynamics simulations suggest that high-mannose glycoforms, such as Man-8, preferentially adopt conformations that are more competent for FcγRIIIa binding compared to more truncated glycoforms. researchgate.net The N-glycan on the antibody has considerable motion, interconverting between forms that are bound to the Fc protein surface and unbound forms, which allows for potential enzymatic modifications. researchgate.net
| Interaction | Effect of High-Mannose (e.g., Man-8) on IgG Fc | Functional Consequence |
| FcγRIIIa Binding | Increased affinity. nih.govresearchgate.nettandfonline.com | Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). nih.govtandfonline.com |
| C1q Binding | Decreased affinity. nih.govtandfonline.com | Reduced Complement-Dependent Cytotoxicity (CDC). nih.govtandfonline.com |
| FcγRII Binding | Reduced binding. tandfonline.com | Modulation of inhibitory or activating signals depending on the specific FcγRII isoform. |
This compound in Cancer Cell Biology
Altered N-Glycan Structures in Malignancy
Aberrant glycosylation is a universal hallmark of cancer. researchgate.netresearchgate.net Malignant transformation is consistently associated with profound changes in the structures of N-glycans on the cell surface, which play crucial roles in cancer progression, including cell signaling, invasion, and metastasis. researchgate.netnih.gov One of the frequently observed alterations is an increase in the abundance of high-mannose N-glycans, including Man-8. researchgate.netnih.gov These structures are typically intermediate products in the N-glycan processing pathway but can become prominent on the surface of cancer cells due to dysregulated expression or activity of glycosidases and glycosyltransferases in the endoplasmic reticulum and Golgi apparatus. nih.gov
The accumulation of high-mannose glycans is associated with rapid cell growth and has been found to correlate with cancer progression in many tumor types. nih.gov An N-glycome tissue atlas of 15 human cancer types revealed that in a majority of cases, there is a higher relative abundance of oligomannose N-glycans in cancerous tissue compared to normal tissue. nih.gov Across all tissues studied, Man-8 was often the most abundant oligomannose species detected. nih.gov For example, studies on pancreatic cancer cell lines showed that high-mannose glycans (Man6, Man7, and Man8) were significantly increased in a primary tumor cell line compared to a normal pancreatic cell line. nih.gov Similarly, bladder, breast, and skin cancers all show significantly elevated levels of oligomannose N-glycans. nih.gov This "abnormal" high-mannose glycosylation pattern is being explored as a target for novel cancer therapies. researchgate.net
The table below summarizes the observed changes in high-mannose N-glycans across different cancer types.
| Cancer Type | Observation on High-Mannose N-Glycans | Reference |
| General | Higher relative abundance in a majority of cancer types compared to normal tissue. nih.gov Man-8 is often the most abundant oligomannose species. nih.gov | nih.gov |
| Bladder Cancer | Significantly elevated levels of oligomannose N-glycans in cancer tissue. | nih.gov |
| Breast Cancer | Significantly elevated levels of oligomannose N-glycans, showing a highly significant difference from normal tissue. | nih.gov |
| Skin Cancer | Significantly elevated levels of oligomannose N-glycans in cancer tissue. | nih.gov |
| Pancreatic Cancer | Increased levels of high-mannose N-glycans (Man6, Man7, Man8) in primary tumor cell lines. nih.gov | nih.gov |
Modulation of Cellular Phenotypes (e.g., Epithelial-to-Mesenchymal Transition, Invasiveness)
Changes in N-glycan structures, including the increased presentation of high-mannose glycans, directly contribute to malignant cellular phenotypes such as the epithelial-to-mesenchymal transition (EMT) and increased cell invasiveness. nih.govfrontiersin.org EMT is a critical process by which epithelial cancer cells lose their cell-cell adhesion and polarity to acquire migratory and invasive properties, a key step in metastasis. frontiersin.orgoup.com This transition is associated with dramatic glycosylation changes. nih.gov
Studies in various EMT models have documented shifts in N-glycan profiles. For instance, in a model of breast epithelial cells stimulated with TGF-β, a key inducer of EMT, researchers observed elevated levels of high-mannose-type N-glycans alongside a reduction in more complex, branched structures. frontiersin.org Aberrant N-glycosylation has been shown to facilitate EMT and metastatic potential by directly altering the activity of extracellular matrix proteins and growth factor signaling. biorxiv.org
| Cellular Phenotype | Role of Altered N-Glycosylation (including High-Mannose) | Example/Model |
| Epithelial-to-Mesenchymal Transition (EMT) | Elevated levels of high-mannose N-glycans are observed during EMT. frontiersin.org | TGF-β-stimulated breast epithelial cells show increased high-mannose glycans. frontiersin.org |
| Cell Invasiveness | N-glycan profiles correlate with the invasive ability of cancer cells. spandidos-publications.com | In liver cancer, specific N-glycans are associated with invasiveness controlled by urokinase-type plasminogen activator (uPA). spandidos-publications.com |
| Cell Adhesion | Altered glycosylation of adhesion molecules like E-cadherin can reduce cell-cell adhesion, promoting invasion. nih.gov | Inhibition of α-1,6 fucosyltransferase can improve E-cadherin-mediated cell adhesion. nih.gov |
Impact on Growth Factor Receptor Signaling
The function of many growth factor receptors, which are key drivers of cell proliferation and survival, is tightly regulated by their N-glycosylation status. portlandpress.commdpi.com Alterations in N-glycans, such as an increase in high-mannose structures like Man-8, can have a profound impact on receptor conformation, ligand binding, dimerization, and downstream signaling, thereby contributing to cancer progression. portlandpress.comnih.gov
The Epidermal Growth Factor Receptor (EGFR) is a well-studied example. EGFR contains multiple N-glycosylation sites, and these glycans are required for proper trafficking, efficient ligand binding, and receptor activation. nih.gov Structural analysis indicates that EGFR often contains oligomannose-type N-glycans (from Man5GlcNAc2 to Man9GlcNAc2) at specific sites. portlandpress.com The presence of these high-mannose glycans can directly modulate EGFR function. For instance, the binding of pulmonary surfactant protein D (SP-D) to oligomannose-type N-glycans on EGFR has been shown to down-regulate EGF binding and subsequent signaling in lung adenocarcinoma cells. portlandpress.com This suggests that specific glycoforms can either positively or negatively regulate receptor activity depending on the cellular context and interacting partners. portlandpress.com N-glycan branching, a process downstream of the high-mannose stage, also critically regulates the surface retention and signaling of receptors like EGFR and the Transforming Growth Factor-β (TGF-β) receptor. researchgate.net Dysregulation of this pathway in cancer, which can lead to an accumulation of precursor structures like Man-8, alters the balance of growth factor signaling, often promoting cell proliferation and survival. researchgate.netoup.com
The table below outlines the impact of N-glycans on key growth factor receptors.
| Receptor | Role of N-Glycans (including High-Mannose) | Functional Impact |
| Epidermal Growth Factor Receptor (EGFR/ErbB1) | EGFR contains oligomannose-type N-glycans (Man5-Man9) at certain sites. portlandpress.com N-glycosylation is essential for trafficking, ligand binding, and activation. nih.gov | The high-mannose glycans can serve as binding sites for lectins (e.g., SP-D) that down-regulate EGFR signaling. portlandpress.com Altered branching affects receptor retention at the cell surface. researchgate.net |
| Transforming Growth Factor-β (TGF-β) Receptor | N-glycan branching regulates the number of TGF-β receptors on the cell surface. researchgate.net | Modulates cellular sensitivity to TGF-β, a key cytokine in cell growth, differentiation, and EMT. oup.comresearchgate.net |
| ErbB3 | Contains multiple potential N-glycosylation sites. mdpi.com | N-glycans can modulate biological activity, potentially by preventing ligand-independent dimerization. mdpi.com |
This compound in Extracellular Vesicle Transport
Extracellular vesicles (EVs) are nanoscale, membrane-bound particles released by virtually all cell types that play a crucial role in intercellular communication by transporting a variety of bioactive molecules, including proteins, lipids, and nucleic acids. The surface of these vesicles is adorned with a complex array of glycans, which are critical for their stability, transport, and interaction with recipient cells. Among these, high-mannose N-glycans, and specifically the this compound isomer, have emerged as significant players in the trafficking and functional effects of EVs.
High-mannose N-glycans are notable components of the EV glycocalyx. nih.govnih.gov Pioneering studies using lectin microarrays on T-cell-derived EVs revealed a surface enrichment of high-mannose structures compared to the originating cells. nih.gov This enrichment suggests a selective sorting mechanism for glycoproteins into EVs. While some studies indicate that EVs are enriched in complex N-glycans compared to the highly mannosylated cellular membranes of their parent cells, other research highlights the abundance of high-mannose glycans, including those with up to nine mannose residues, on EVs from sources like ovarian cancer cells. This variability points to cell-type-specific and potentially pathology-related differences in EV glycosylation.
The presence of high-mannose glycans on the EV surface is functionally significant for their interaction with recipient cells. These glycans can serve as ligands for various lectin receptors on target cells, thereby mediating EV uptake. nih.gov For instance, the interference of D-mannose with EV uptake by dendritic cells suggests an uptake mechanism involving C-type lectin receptors. nih.gov Furthermore, modifying the surface of EVs to overexpress high-mannose type glycans has been shown to increase their uptake by monocyte-derived dendritic cells. nih.gov
Research has demonstrated that the N-glycosylation of EV surface proteins is critical for their functional activities. In a study involving mesenchymal stromal cell-derived EVs (MSC-EVs), the removal of N-glycans significantly reduced EV uptake by human umbilical vein endothelial cells (HUVEC) and diminished the ability of the EVs to stimulate tube-like formation and cell migration. mdpi.com Comparative lectin array analysis of these MSC-EVs before and after N-glycan removal showed marked differences in binding to mannose-specific lectins, underscoring the importance of these glycans in EV-cell interactions. mdpi.com
While much of the research has focused on high-mannose glycans as a class, the subtle structural differences between isomers like Man-8 and others (e.g., Man-5, Man-9) can lead to differential binding affinities for lectin receptors, potentially fine-tuning the biodistribution and cellular targeting of EVs. Oligomannose-type N-glycans, including Man-8, are known to interact with a range of C-type lectin receptors, with varying specificities that can influence their biological effects.
Detailed Research Findings on High-Mannose N-Glycans on Extracellular Vesicles
| Cell/EV Source | Key Finding | Implication in EV Transport | Reference |
| Human Melanoma A375 Cells | EVs are enriched with high-mannose-type glycans, enabling affinity isolation with the lectin OAA. | High-mannose glycans serve as surface markers for EV capture and purification. | mdpi.com |
| Human Ovarian Cancer SKOV3 Cells | Mass spectrometry identified a glycan signature in EVs that included high-mannose structures. | Suggests a conserved glycan sorting motif for proteins into EVs. | nih.gov |
| Glioblastoma Cells | EVs displayed a lack of ligands for the DC-SIGN receptor, which recognizes high-mannose structures. | The specific glycan profile on EVs dictates their interaction with specific immune cell receptors. | nih.gov |
| Mesenchymal Stromal Cells (iWJ-MSC) | Removal of N-glycans from EVs reduced their uptake by HUVECs by approximately 50% and impaired their pro-angiogenic functions. | N-glycans, including high-mannose structures, are critical for the cellular uptake and biological activity of EVs. | mdpi.com |
| T-lymphocytic cell line | Lectin microarray analysis showed enrichment of high-mannose structures on the surface of exosomes compared to the parent cells. | Indicates selective sorting of high-mannose glycoproteins into exosomes. | nih.gov |
Advanced Methodologies for Man 8 N Glycan Analysis and Research
Chromatographic Separation Techniques
Chromatographic methods are fundamental to glycan analysis, enabling the separation of complex mixtures of glycans into individual components. This separation is a critical prerequisite for accurate identification and quantification. For Man-8 N-glycan analysis, several high-performance liquid chromatography (HPLC) based techniques are particularly effective.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of glycan analysis, offering high resolution and reproducibility for the separation of diverse glycan structures. nih.govthermofisher.com Multidimensional HPLC methods have been developed to identify glycan structures by separating and purifying them using a series of different column chemistries and comparing their elution times with known standards. thermofisher.com For high-mannose N-glycans, HPLC can effectively separate them based on the number of mannose residues. nih.gov Often, N-glycans are derivatized with a fluorescent label, such as 2-aminobenzamide (B116534) (2-AB), prior to HPLC analysis to enhance detection sensitivity. ucdavis.edu
Two-dimensional HPLC approaches are particularly powerful for resolving complex mixtures. For instance, an initial separation on a TSKgel amide-80 column can separate N-glycans based on size. nih.govsigmaaldrich.com A subsequent separation of the collected fractions on a porous graphitized carbon (PGC) column can then resolve isomers. nih.gov This is crucial as a single mass peak in mass spectrometry could represent multiple structural isomers.
| Parameter | Description | Relevance to this compound Analysis |
| Stationary Phase | Typically amide, amine, or porous graphitized carbon (PGC) columns. nih.govsigmaaldrich.comnih.gov | Amide columns separate based on hydrophilicity and size, while PGC columns can resolve structural isomers, including anomers. nih.govsigmaaldrich.com |
| Mobile Phase | Acetonitrile/water gradients are commonly used. sigmaaldrich.com | The gradient is optimized to achieve the best separation of high-mannose glycans from other species and from each other. |
| Detection | Fluorescence detection (for labeled glycans) or mass spectrometry. ucdavis.edunih.gov | Fluorescence provides sensitive quantification, while MS provides mass information for identification. |
| Elution of Man-8 | In a typical separation of high-mannose series (Man-5 to Man-9), Man-8 will elute after Man-7 and before Man-9. nih.gov | The precise retention time depends on the specific column and gradient conditions. For example, on a TSKgel amide-80 column, the m/z 1743 ion, corresponding to a Hex₈HexNAc₂, can be a major component in fractions collected around 26-27 minutes. nih.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variant of normal-phase liquid chromatography that has become the method of choice for the separation of released and labeled N-glycans. nih.govresearchgate.net This technique separates analytes based on their hydrophilicity, making it exceptionally well-suited for polar molecules like glycans. researchgate.netwindows.net In HILIC, glycans are retained on a polar stationary phase, and elution is typically achieved with an increasing concentration of an aqueous component in the mobile phase. nih.gov
HILIC provides excellent resolution of glycans based on their size, with larger, more hydrophilic glycans generally having longer retention times. researchgate.net This allows for the effective separation of the high-mannose series of N-glycans. nih.gov Furthermore, HILIC is highly compatible with mass spectrometry, as the volatile mobile phases used are amenable to electrospray ionization (ESI). windows.net The selection of the HILIC column is critical, as different stationary phases can offer varying selectivity for glycan isomers. researchgate.netthermofisher.com
| HILIC Column Type | Typical Ligand | Separation Principle | Application to Man-8 |
| Amide-based | Carbamoyl or amide groups | Primarily hydrogen bonding and dipole-dipole interactions. Separates based on size and composition. | Widely used for profiling high-mannose glycans, including Man-8, often with fluorescent labeling. labrulez.com |
| Penta-HILIC | Five hydroxyl groups on the bonded ligand | Strong hydrogen bonding capabilities, which can lead to higher retention for certain structures like sialylated glycans. nih.gov | Can provide high selectivity and resolution for glycopeptides carrying high-mannose structures. nih.gov |
Anion Exchange Chromatography
Anion Exchange Chromatography (AEC) separates molecules based on their net negative charge. While high-mannose glycans like Man-8 are typically neutral, AEC is a powerful technique for the initial fractionation of a complex mixture of N-glycans released from a glycoprotein (B1211001). nih.gov It effectively separates neutral glycans from acidic (sialylated, sulfated, or phosphorylated) glycans. nih.govacs.org
In a typical workflow, a mixture of released glycans is applied to a weak anion exchange (WAX) column. ucdavis.edunih.gov Neutral glycans, including the high-mannose series, will pass through the column unretained, while acidic glycans will bind and can be eluted with an increasing salt gradient. nih.gov The collected neutral fraction, which contains Man-8, can then be further analyzed and resolved by other chromatographic techniques like HILIC or PGC-HPLC. nih.gov High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) can also be used for the analysis of native glycans and can resolve isomers, though it is more commonly applied to charged glycans. acs.orgfrontiersin.org
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is an indispensable tool in glycomics, providing highly sensitive and accurate mass measurements that are essential for the identification and structural elucidation of glycans. ucdavis.eduresearchgate.net For this compound, various MS techniques are employed to confirm its composition and determine its isomeric structure.
MALDI-TOF Mass Spectrometry for Glycan Profiling
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a high-throughput technique widely used for glycan profiling. ucdavis.eduresearchgate.net In this method, the glycan sample is co-crystallized with a matrix material on a target plate. A laser pulse desorbs and ionizes the analytes, and their mass-to-charge ratio (m/z) is determined by their flight time to a detector. researchgate.net
MALDI-TOF MS provides a rapid snapshot of the glycan population in a sample. For this compound, it can readily confirm its presence by detecting the corresponding molecular ion, typically as a sodium adduct ([M+Na]⁺). sigmaaldrich.comucdavis.edu This technique is particularly useful for analyzing neutral glycans. ucdavis.edu While MALDI-TOF MS is excellent for determining the composition of a glycan (e.g., Hex₈GlcNAc₂), it generally cannot distinguish between isomers.
| Glycan | Composition | Theoretical Monoisotopic Mass (Da) | Observed m/z ([M+Na]⁺) |
| Man-5 N-Glycan | Hex₅GlcNAc₂ | 1235.42 | ~1258.4 |
| Man-6 N-Glycan | Hex₆GlcNAc₂ | 1397.47 | ~1420.5 |
| Man-7 N-Glycan | Hex₇GlcNAc₂ | 1559.53 | ~1582.5 |
| This compound | Hex₈GlcNAc₂ | 1721.58 | ~1744.6 sigmaaldrich.com |
| Man-9 N-Glycan | Hex₉GlcNAc₂ | 1883.63 | ~1906.6 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for delving into the structural details of a glycan, including its branching pattern and linkage information. In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ ion of Man-8) is selected and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum.
The fragmentation pattern of a glycan provides a wealth of structural information. Cleavages of glycosidic bonds (B and Y ions) reveal the sequence of monosaccharide units, while cross-ring cleavages (A and X ions) can sometimes provide linkage information. ucdavis.edu By analyzing the fragment ions produced from a Man-8 glycan, it is possible to differentiate between its various isomers, which differ in the arrangement of the eight mannose residues. nih.gov Logically derived sequence tandem mass spectrometry (LODES/MSⁿ) is an advanced method that uses successive fragmentation patterns to assign native N-glycan structures without the need for derivatization or standards. nih.gov
Table of Predicted Major Fragment Ions for a this compound (Hex₈GlcNAc₂) in CID MS/MS (Based on common fragmentation patterns of high-mannose glycans)
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Type of Fragment |
| 1582.5 | [M+Na - Hex]⁺ | Y-ion (loss of a terminal mannose) |
| 1420.5 | [M+Na - 2Hex]⁺ | Y-ion (loss of two mannose residues) |
| 1258.4 | [M+Na - 3Hex]⁺ | Y-ion (loss of three mannose residues) |
| 1096.4 | [M+Na - 4Hex]⁺ | Y-ion (loss of four mannose residues) |
| 934.3 | [M+Na - 5Hex]⁺ | Y-ion (loss of five mannose residues) |
| 671.2 | [Man₃GlcNAc+Na]⁺ or similar B-ion structures | B-ion (cleavage within the mannose branches) |
| 509.2 | [Man₂GlcNAc+Na]⁺ or similar B-ion structures | B-ion (cleavage within the mannose branches) |
| 365.1 | [Man-GlcNAc-GlcNAc]⁺ or [Man₂]⁺ type ions | Internal fragment or B-ion |
| 204.1 | [HexNAc]⁺ | Oxonium ion |
| 163.1 | [Hex]⁺ | Oxonium ion |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the detailed structural elucidation of glycans, including Man-8. creative-biolabs.comnih.gov It provides atomic-resolution information on sugar composition, anomeric configuration (α or β), linkage positions, and conformation. nih.govpharmtech.com
One-dimensional (1D) proton NMR (¹H-NMR) spectroscopy is a fundamental technique for assessing the purity and confirming the primary structure of this compound. qa-bio.comjst.go.jp The purity of a Man-8 glycan sample can be assessed at over 90% by combining ¹H-NMR and HPLC analysis. qa-bio.com
The ¹H-NMR spectrum of a glycan provides a unique fingerprint. jst.go.jp Certain protons in the glycan structure resonate at distinct chemical shifts, serving as "structural reporter groups". jst.go.jp The anomeric protons (H-1) are particularly informative, as their chemical shifts and coupling constants (³J(H1,H2)) are sensitive to the monosaccharide type, its anomeric configuration, and its linkage environment. nih.govacs.org For high-mannose glycans like Man-8, the anomeric region of the spectrum (typically δ 4.5-5.5 ppm) displays a set of signals corresponding to each of the mannose and N-acetylglucosamine residues. jst.go.jpnih.gov By comparing the observed chemical shifts to established databases or reference spectra of known structures, the identity and integrity of the Man-8 glycan can be confirmed. jst.go.jpnih.gov For example, the ¹H-NMR spectrum of Man₉GlcNAc₂ shows distinct, well-resolved signals for the anomeric protons of the individual mannose residues, which serve as identifiers for the structure. jst.go.jp
| Reporter Group | Typical Chemical Shift Range (ppm) | Structural Information Provided |
|---|---|---|
| Anomeric Protons (H-1) | 4.5 - 5.5 | Monosaccharide identity, anomeric configuration (α/β), and linkage position. jst.go.jpnih.gov |
| N-Acetyl (NAc) Methyl Protons | ~2.0 - 2.1 | Presence and number of N-acetylglucosamine (GlcNAc) residues. jst.go.jp |
| Ring Protons (H-2 to H-6) | 3.2 - 4.3 | Detailed residue-specific assignments (often requires 2D NMR); can be shifted by substituents. jst.go.jpnih.gov |
While 1D ¹H-NMR is excellent for initial confirmation, two-dimensional (2D) NMR techniques are essential for unambiguously determining the complex structure of Man-8, including the specific linkages between monosaccharide units. nih.govpharmtech.com These advanced methods resolve the spectral overlap found in the crowded "bulk" region (δ 3.2–3.9 ppm) of the 1D spectrum. jst.go.jp
Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify protons that are spin-coupled within the same monosaccharide residue. A TOCSY experiment can reveal the entire spin system of a sugar, from H-1 to H-6, starting from the well-resolved anomeric proton signal. nih.gov
Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon-13 nucleus (¹³C). acs.orgnih.gov The anomeric ¹H-¹³C signals of glycans appear in a unique, uncrowded region of the spectrum (δH ~4.3–5.8 ppm, δC ~98–106 ppm), allowing for the determination of the number of sugar residues in the glycan. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC) is key for linkage analysis. nih.gov It detects long-range correlations between a proton and carbons that are two or three bonds away. Crucially, it can show a correlation between the anomeric proton (H-1) of one residue and the carbon atom on the other side of the glycosidic bond, thereby directly identifying the linkage position. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are close to each other, regardless of whether they are in the same residue. This is vital for determining both the sequence of monosaccharides and the three-dimensional conformation of the glycan chain. nih.gov
Together, these 2D NMR experiments provide the data necessary to piece together the complete primary structure and gain insights into the preferred solution-state conformation of the this compound. pharmtech.comnih.gov
Saturation Transfer Difference (STD) NMR is a powerful ligand-based NMR technique used to study the transient, weak-to-moderate affinity interactions between glycans like Man-8 and their protein receptors. nih.govnih.govglycopedia.eu The method identifies the specific parts of the glycan—the binding epitope—that are in direct contact with the receptor. nih.govspringernature.com
The STD-NMR experiment works by selectively saturating a set of proton resonances belonging to the large receptor protein. glycopedia.eu This saturation spreads throughout the entire protein via a process called spin diffusion. glycopedia.eu When a Man-8 glycan binds to the protein, the saturation is transferred from the protein's protons to the protons of the bound glycan via the Nuclear Overhauser Effect (NOE). glycopedia.eud-nb.info Since the glycan is in exchange between the bound and free state, the saturated ligand dissociates back into the solution, carrying this "memory" of binding. d-nb.info
By subtracting a reference spectrum (where the protein is not saturated) from the saturated spectrum, a "difference" spectrum is obtained. glycopedia.eu This STD spectrum exclusively shows signals from the ligand protons that received saturation, meaning those that were in close proximity (typically within 4-5 Å) to the protein surface. nih.govglycopedia.eu The intensity of each signal in the STD spectrum is proportional to how close that specific proton on the Man-8 glycan was to the receptor. nih.gov This allows for the generation of a detailed map of the glycan's binding epitope at atomic resolution, highlighting the key mannose residues involved in the interaction. nih.govresearchgate.net
Enzymatic and Chemical Modification Approaches
Enzymatic sequencing using glycosidases is a cornerstone technique for determining the sequence and linkage structure of N-glycans like Man-8. sigmaaldrich.comnih.gov This method relies on the use of highly specific exoglycosidases, which are enzymes that cleave terminal monosaccharide residues from the non-reducing end of a glycan chain with high specificity for both the sugar and the anomeric linkage (e.g., α1-2, α1-3, or α1-6). sigmaaldrich.comneb.com
The process involves the sequential digestion of the purified glycan with an array of different exoglycosidases. sigmaaldrich.com After each digestion step, the resulting glycan structure is analyzed, typically by HILIC-HPLC or mass spectrometry. sigmaaldrich.comneb.com A shift in the chromatographic retention time or a change in mass indicates that the terminal sugar was susceptible to the enzyme used. researchgate.net
For example, to analyze a Man-8 structure, one might use an α1-2 mannosidase. This enzyme will specifically remove any mannose residues linked via an α1-2 bond. researchgate.netresearchgate.net By observing the product, one can deduce the presence and number of terminal α1-2 linked mannose residues. Subsequent digestion with other specific mannosidases (e.g., α1-3 or α1-6 mannosidases) further reveals the underlying structure. researchgate.net By systematically applying a panel of enzymes, either individually or in combination, the entire sequence and all glycosidic linkages of the Man-8 glycan can be methodically elucidated. sigmaaldrich.comnih.gov There are different isomers of Man-8, such as the one generated by ER α-mannosidase I (MAN1B1) or another by Golgi endo-α-mannosidase (MANEA), and exoglycosidase digestion is critical for differentiating between them. nih.gov
| Enzyme | Specificity / Cleavage Site | Application in Man-8 Analysis |
|---|---|---|
| α1-2 Mannosidase | Cleaves terminal, non-reducing α1-2 linked mannose residues. researchgate.net | Identifies and removes terminal mannose residues on the various antennae of Man-8. |
| α1-3,6 Mannosidase | Cleaves terminal, non-reducing α1-3 and α1-6 linked mannose residues. | Used after α1-2 mannosidase digestion to break down the core structure. |
| Endoglycosidase H (Endo H) | Cleaves between the two GlcNAc residues of the core in high-mannose and hybrid N-glycans. nih.govnih.gov | Confirms the high-mannose nature of the glycan by releasing the entire Man-8 chain from the core GlcNAc. |
| Peptide-N-Glycosidase F (PNGase F) | Cleaves the bond between the innermost GlcNAc and the asparagine residue of the protein. nih.govnih.gov | Releases the entire N-glycan, including Man-8, from the glycoprotein for analysis. |
Hydrazinolysis for Glycan Release
Hydrazinolysis is a chemical method utilized for the release of both N- and O-linked glycans from glycoproteins. qa-bio.com This technique employs anhydrous hydrazine (B178648) or hydrazine monohydrate to cleave the glycosylamine linkage between the innermost N-acetylglucosamine (GlcNAc) residue and the asparagine side chain of the polypeptide backbone. nih.govresearchgate.netnih.gov The reaction with anhydrous hydrazine is typically carried out at high temperatures, for instance, 100°C for 10 hours. nih.govnih.gov
The process involves the liberation of the glycan as a hydrazide derivative. qa-bio.com A critical subsequent step is re-N-acetylation, which uses acetic anhydride (B1165640) to restore the N-acetyl groups on amino sugars that are deacetylated during the hydrazinolysis and to cap the hydrazide group. qa-bio.comnih.govnih.gov This is followed by hydrolysis to yield the free glycan with an intact reducing terminus, which is crucial for subsequent labeling and analysis. qa-bio.com
While hydrazinolysis is a powerful and versatile method capable of releasing a wide range of glycans irrespective of their structure, it has notable drawbacks. nih.govnih.gov The use of anhydrous hydrazine, a highly toxic and explosive chemical, requires stringent safety precautions. researchgate.netnih.gov Furthermore, the harsh reaction conditions can lead to the degradation of the peptide backbone and potential unwanted modifications of the released glycans, such as de-N-acetylation and the loss of the reducing end, which necessitates additional clean-up and derivatization steps. nih.govresearchgate.net An alternative procedure using the less hazardous hydrazine monohydrate has been developed to mitigate some of these safety concerns and facilitate larger-scale preparations. researchgate.netnih.gov
Table 1: Comparison of Glycan Release Methods
| Feature | Hydrazinolysis | Enzymatic Release (e.g., PNGase F) |
|---|---|---|
| Principle | Chemical cleavage of glycosylamine bond | Enzymatic cleavage of glycosylamine bond |
| Reagent | Anhydrous hydrazine or hydrazine monohydrate | Specific glycosidase (e.g., PNGase F) |
| Specificity | Non-specific, releases most N- and O-glycans | Highly specific for N-glycans (PNGase F) |
| Peptide Backbone | Degraded | Intact nih.gov |
| Glycan Integrity | Potential for degradation and side reactions nih.govresearchgate.net | Preserves intact glycan structure |
| Reaction Conditions | Harsh (high temperature) nih.govnih.gov | Mild (physiological temperature) |
| Advantages | Versatile, not influenced by glycan structure nih.govnih.gov | High specificity, preserves protein integrity |
| Disadvantages | Toxic reagents, harsh conditions, potential for glycan degradation nih.govresearchgate.netnih.gov | Specificity limitations (e.g., core fucosylation for PNGase F) neb.comsigmaaldrich.com |
Specific N-Glycan Releasing Enzymes (e.g., PNGase F, PNGase A)
Enzymatic release of N-glycans is the preferred method in many applications due to its high specificity and mild reaction conditions, which preserve the integrity of both the released glycan and the protein backbone. nih.gov The most widely used enzymes for this purpose are Peptide-N-Glycosidases (PNGases).
Peptide-N-Glycosidase F (PNGase F) is a glycoamidase that cleaves the bond between the innermost GlcNAc residue and the asparagine side chain of the glycoprotein. nih.govneb.com This action releases the entire N-glycan intact, while deaminating the asparagine residue to aspartic acid. sigmaaldrich.comlabinsights.nl PNGase F is highly effective for releasing a broad spectrum of N-glycans, including high-mannose (like Man-8), hybrid, and complex types. neb.comsigmaaldrich.comlabinsights.nl Its activity is often enhanced by protein denaturation, which increases the accessibility of the glycosylation site to the enzyme. sigmaaldrich.comneb.com A significant limitation of PNGase F is its inability to cleave N-glycans that have a fucose residue attached to the core GlcNAc via an α(1,3)-linkage, a modification commonly found in plant and some insect glycoproteins. neb.comsigmaaldrich.comlabinsights.nl
Peptide-N-Glycosidase A (PNGase A) , isolated from almonds, serves as a complementary enzyme to PNGase F. sigmaaldrich.com Like PNGase F, it cleaves the bond between the asparagine and the innermost GlcNAc. nih.govneb.com Its key advantage is the ability to release N-glycans that contain a core α(1,3)-fucose, making it essential for the analysis of glycoproteins from plants and insects. nih.govneb.comsigmaaldrich.com However, PNGase A has its own limitations. It is generally unable to release larger, more complex glycans, particularly those containing sialic acid residues. nih.govsigmaaldrich.com
Table 2: Comparison of PNGase F and PNGase A
| Feature | PNGase F | PNGase A |
|---|---|---|
| Source | Flavobacterium meningosepticum | Almond meal |
| Cleavage Site | Between innermost GlcNAc and Asn nih.govneb.com | Between innermost GlcNAc and Asn nih.govneb.com |
| Substrate Specificity | High-mannose, hybrid, and complex N-glycans neb.comsigmaaldrich.com | High-mannose, hybrid, and short complex N-glycans nih.govneb.com |
| Core α(1,3)-Fucose | Cannot cleave neb.comsigmaaldrich.com | Can cleave neb.comsigmaaldrich.com |
| Sialylated Glycans | Can cleave | Ineffective sigmaaldrich.com |
| Primary Application | General release of most mammalian N-glycans | Release of N-glycans from plant and insect glycoproteins |
Glycan Labeling and Detection Strategies
Following their release from glycoproteins, N-glycans like Man-8 are typically invisible to common analytical detection methods. To enable sensitive detection and accurate quantification, the released glycans are chemically tagged with a reporter molecule, most commonly a fluorophore.
Fluorescent Labeling for HPLC and CE-LIF
Fluorescent labeling is a cornerstone of modern glycan analysis, providing the high sensitivity required to detect the low quantities of glycans often isolated from biological samples. biopharminternational.com The process involves attaching a fluorescent dye to the reducing terminus of the released glycan through a process called reductive amination. qa-bio.com This not only renders the glycan detectable by fluorescence but also introduces a charge or modifies the hydrophilicity of the glycan, which can aid in its separation. biopharminternational.comsci-hub.se
The labeled glycans are then separated using high-resolution techniques such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF). sci-hub.seresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly powerful and widely used HPLC method for separating fluorescently labeled N-glycans. biopharminternational.comyoutube.com CE-LIF offers an orthogonal separation mechanism and exceptional sensitivity, making it well-suited for high-throughput glycoprofiling. sci-hub.seresearchgate.net
Several fluorescent dyes are commonly used for glycan labeling, each with specific properties suited for different analytical platforms. The choice of label depends on the downstream separation and detection method. biopharminternational.com For instance, neutral labels are often used for UPLC, while charged labels are necessary for CGE analysis. sci-hub.se
Table 3: Common Fluorescent Labels for N-Glycan Analysis
| Fluorescent Label | Abbreviation | Common Application(s) |
|---|---|---|
| 2-Aminobenzamide | 2-AB | HPLC with Fluorescence Detection biopharminternational.com |
| 2-Aminobenzoic acid | 2-AA | HPLC with Fluorescence Detection biopharminternational.com |
| 8-Aminopyrene-1,3,6-trisulfonic acid | APTS | Capillary Electrophoresis (CE-LIF) biopharminternational.comsci-hub.se |
| Procainamide | ProA | HPLC-FD-MS, provides enhanced MS signal nih.govacs.org |
| Turquoise™/Teal™ Dyes | - | Capillary Electrophoresis (CE-LIF) for resolving difficult-to-separate glycans youtube.comnih.gov |
Q & A
Q. How can researchers ensure reproducibility when sharing this compound datasets?
- Answer: Adhere to MIAPE-Gly guidelines for metadata reporting. Deposit raw spectra in repositories like GlyTouCan or PRIDE. Provide detailed protocols for glycan release, labeling, and instrument settings in supplementary files. Use containerized workflows (e.g., Docker) to standardize computational environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
